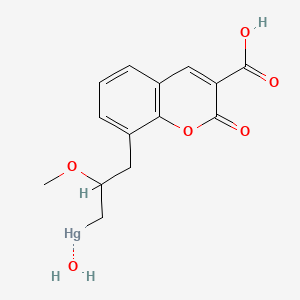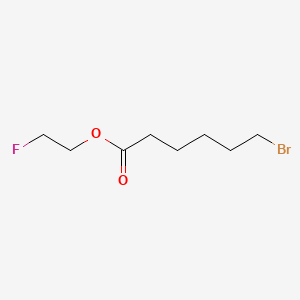
2-Fluoroethyl 5-bromopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl 5-bromopentanecarboxylate is an organic compound that belongs to the class of fluoroalkyl esters It is characterized by the presence of a fluoroethyl group and a bromopentanecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 5-bromopentanecarboxylate typically involves the esterification of 5-bromopentanecarboxylic acid with 2-fluoroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroethyl 5-bromopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The fluoroethyl group can be oxidized to form fluoroacetic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 5-substituted pentanecarboxylates.
Reduction: Formation of 5-bromopentanol.
Oxidation: Formation of fluoroacetic acid derivatives.
Applications De Recherche Scientifique
2-Fluoroethyl 5-bromopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the fluoroethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoroethyl 5-bromopentanecarboxylate involves its interaction with specific molecular targets, depending on its application. In biochemical studies, the fluoroethyl group can act as a mimic of natural substrates, allowing the compound to bind to enzymes or receptors with high specificity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoroethyl acetate
- 5-Bromopentanecarboxylic acid
- 2-Fluoroethyl 3-bromopropionate
Uniqueness
2-Fluoroethyl 5-bromopentanecarboxylate is unique due to the combination of the fluoroethyl and bromopentanecarboxylate groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. The presence of both fluorine and bromine atoms also imparts distinct physicochemical properties, such as increased lipophilicity and potential for halogen bonding interactions.
Propriétés
Numéro CAS |
407-48-7 |
|---|---|
Formule moléculaire |
C8H14BrFO2 |
Poids moléculaire |
241.10 g/mol |
Nom IUPAC |
2-fluoroethyl 6-bromohexanoate |
InChI |
InChI=1S/C8H14BrFO2/c9-5-3-1-2-4-8(11)12-7-6-10/h1-7H2 |
Clé InChI |
VQHIYCJLLDFMMZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)OCCF)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


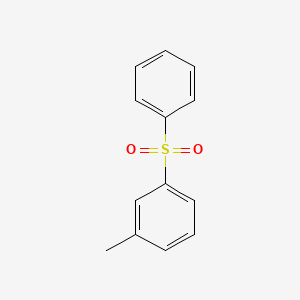
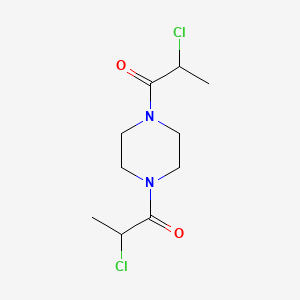

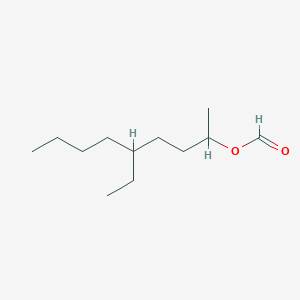
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
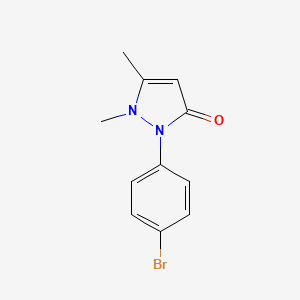
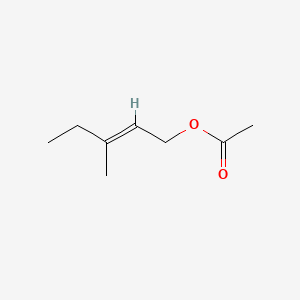
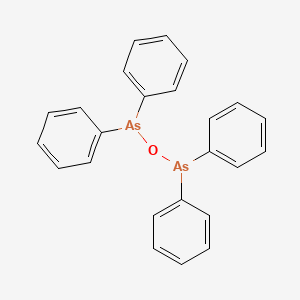
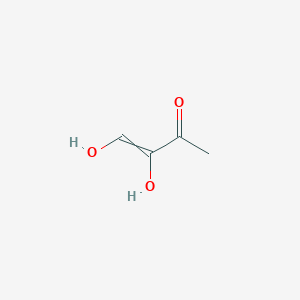

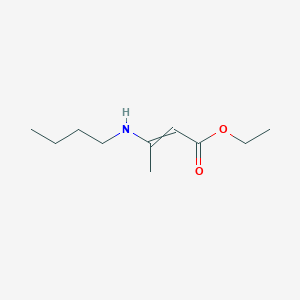
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

